5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine
Description
5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and a difluoropiperidinyl group
Properties
IUPAC Name |
5-bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClF2N2/c11-7-5-8(12)9(15-6-7)16-3-1-10(13,14)2-4-16/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAXOVMDGWCZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=N2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine typically involves multi-step reactions starting from commercially available precursors. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts.
Chemical Reactions Analysis
5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It may serve as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, chlorine, and difluoropiperidinyl groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine include:
5-Bromo-4-chloro-2,3-difluoropyridine: This compound shares a similar pyridine core but differs in the substitution pattern.
5-Bromo-2-chloro-3-(difluoromethyl)-4-fluoropyridine: Another related compound with different substituents on the pyridine ring.
The uniqueness of 5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
